5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number: 588673-50-1 . It has a molecular weight of 277.39 . The IUPAC name for this compound is 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 277.39 .Scientific Research Applications
1. Potential Anti-Inflammatory Agent
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds have been investigated for their potential anti-inflammatory properties. One study found that derivatives of 1,2,4-triazole, including those with tert-butylphenol components, exhibited potent inhibitory activities against both 5-lipoxygenase and cyclooxygenase, indicating potential as orally-active, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).
2. Antimicrobial Applications
Compounds structurally related to 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial activities. For example, studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial activities, indicating the potential of these compounds in combating bacterial and fungal infections (Bayrak et al., 2009).
3. DNA Methylation Inhibition
Recent research has highlighted the potential of 1,2,4-triazole thioether derivatives, closely related to the compound , as DNA methylation inhibitors. These compounds have shown significant effects on the methylation level of tumor DNA, suggesting a potential role in anti-tumor applications (Hovsepyan et al., 2018).
4. Corrosion Inhibition
Derivatives of 1,2,4-triazole, similar to 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been examined for their corrosion inhibition properties. Studies have shown that these compounds can effectively inhibit corrosion in metals like mild steel in acidic environments, highlighting their potential use in industrial applications (Yadav et al., 2013).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJHCIUJARGAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357237 |
Source
|
Record name | 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-50-1 |
Source
|
Record name | 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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